1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H19ClN6O and its molecular weight is 442.91. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antiradical Activities
Compounds similar to 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide have been studied for their antioxidant and antiradical properties. A study by Bekircan et al. (2008) synthesized a series of derivatives and tested them for such activities, suggesting potential for therapeutic applications in conditions caused by oxidative stress (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Anticancer and Anti-inflammatory Potential
Rahmouni et al. (2016) explored a novel series of derivatives for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxicity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antimicrobial Applications
Bayrak et al. (2009) synthesized new derivatives and screened them for antimicrobial activity. Their findings indicated that these compounds could have significant applications in combating microbial infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Crystal Structure Analysis
Anuradha et al. (2014) conducted a study on a related compound to understand its crystal structure using spectroscopic and X-ray diffraction methods. This type of research is crucial for the development of new pharmaceuticals, as the molecular structure greatly influences drug behavior (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Novel Synthetic Pathways
Several studies have focused on developing new synthetic pathways for related compounds. This research is fundamental in medicinal chemistry for creating efficient and scalable methods to produce these compounds for further biological evaluation (Kan, 2015).
Biological Activity Evaluation
Several studies like those by Flefel et al. (2018) and Riyadh (2011) have synthesized novel derivatives and evaluated their biological activities, including antimicrobial and anticancer properties. These studies provide insights into the potential therapeutic uses of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018), (Riyadh, 2011).
Antifungal and Antimicrobial Properties
Compounds like this compound have been studied for their potential as antimicrobial and antifungal agents. This aspect is crucial in the development of new drugs for resistant strains of bacteria and fungi (Bondock & Gieman, 2015).
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O/c25-18-8-2-4-11-21(18)31-23(20-10-5-6-13-26-20)22(29-30-31)24(32)27-14-12-16-15-28-19-9-3-1-7-17(16)19/h1-11,13,15,28H,12,14H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKQFUBEYHEZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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